molecular formula C21H27Cl2N5 B15342385 Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride CAS No. 36116-28-6

Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride

Cat. No.: B15342385
CAS No.: 36116-28-6
M. Wt: 420.4 g/mol
InChI Key: NYACCAKMZUTNJA-UHFFFAOYSA-M
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Description

Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenaminium core with multiple functional groups, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride typically involves multiple steps, starting with the preparation of the benzenaminium core. The process includes:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of nitro groups to amino groups.

    Diazotization: Formation of diazonium salts from amino groups.

    Coupling Reaction: Reaction of diazonium salts with other aromatic compounds to form azo compounds.

    Quaternization: Introduction of the trimethylammonium group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized for high yield and minimal by-products, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of azo groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in the study of biological processes and as a marker in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenaminium derivatives and azo compounds, such as:

  • Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, bromide
  • Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, iodide

Uniqueness

What sets Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective.

Properties

CAS No.

36116-28-6

Molecular Formula

C21H27Cl2N5

Molecular Weight

420.4 g/mol

IUPAC Name

[4-chloro-3-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride

InChI

InChI=1S/C21H27ClN5.ClH/c1-6-26(13-7-12-23)17-8-11-20(16(2)14-17)24-25-21-15-18(27(3,4)5)9-10-19(21)22;/h8-11,14-15H,6-7,13H2,1-5H3;1H/q+1;/p-1

InChI Key

NYACCAKMZUTNJA-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)[N+](C)(C)C)Cl)C.[Cl-]

Origin of Product

United States

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